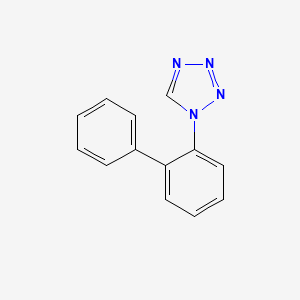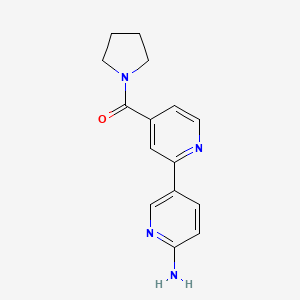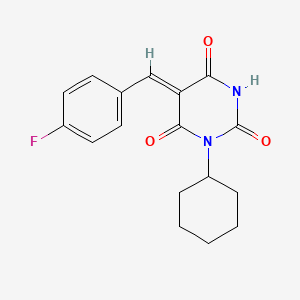![molecular formula C21H22N2O2 B5679990 4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5679990.png)
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic compound with the molecular formula C21H22N2O2 and a molecular weight of 334.4 g/mol. This compound is characterized by the presence of a hydroxycyclohexyl group, an ethynyl linkage, and a pyridinylmethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Chemical Reactions Analysis
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-4-ylmethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group and the ethynyl linkage play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-4-ylmethyl)benzamide can be compared with other similar compounds, such as:
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide: Differing in the position of the pyridinyl group.
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-2-ylmethyl)benzamide: Another positional isomer. These compounds share similar structural features but may exhibit different chemical and biological properties due to the positional differences in the pyridinyl group.
Properties
IUPAC Name |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20(23-16-18-9-14-22-15-10-18)19-6-4-17(5-7-19)8-13-21(25)11-2-1-3-12-21/h4-7,9-10,14-15,25H,1-3,11-12,16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUBYTVKJHAOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-sulfonamide](/img/structure/B5679909.png)
![N,N-dimethyl-3-[4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazin-1-yl]propan-1-amine](/img/structure/B5679916.png)

![N-[(3-methyloxetan-3-yl)methyl]-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B5679938.png)



![3,5-dichloro-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5679967.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679968.png)
![4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5679970.png)
![4-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5679976.png)
![(3R*,4R*)-3,4-dimethyl-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-pyrrolidinol](/img/structure/B5679982.png)
![2-[2-(5-methoxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B5680016.png)
![N'-{(3S*,4R*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5680021.png)
